molecular formula C17H24ClNO3 B13773232 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride CAS No. 96401-78-4

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride

Cat. No.: B13773232
CAS No.: 96401-78-4
M. Wt: 325.8 g/mol
InChI Key: ONGMPOLRDUFVRQ-UHFFFAOYSA-N
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Description

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is a synthetic organic compound that belongs to the class of benzoxepines. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the final product’s structure. Common synthetic routes may include:

    Cyclization reactions: to form the benzoxepin ring.

    Alkylation reactions: to introduce the dimethyl groups.

    Aminomethylation reactions: to attach the morpholinomethyl group.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include:

    Catalysts: to accelerate the reaction.

    Solvents: to dissolve reactants and control the reaction environment.

    Temperature and pressure control: to ensure the reaction proceeds efficiently.

Chemical Reactions Analysis

Types of Reactions

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: As a potential therapeutic agent for treating diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride involves its interaction with specific molecular targets. These could include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting signaling pathways to alter cellular responses.

Comparison with Similar Compounds

Similar Compounds

    Benzoxepin derivatives: Compounds with similar benzoxepin structures.

    Morpholine derivatives: Compounds with similar morpholinomethyl groups.

Uniqueness

1-Benzoxepin-5(2H)-one, 3,4-dihydro-7,8-dimethyl-4-(morpholinomethyl)-, hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

CAS No.

96401-78-4

Molecular Formula

C17H24ClNO3

Molecular Weight

325.8 g/mol

IUPAC Name

7,8-dimethyl-4-(morpholin-4-ium-4-ylmethyl)-3,4-dihydro-2H-1-benzoxepin-5-one;chloride

InChI

InChI=1S/C17H23NO3.ClH/c1-12-9-15-16(10-13(12)2)21-6-3-14(17(15)19)11-18-4-7-20-8-5-18;/h9-10,14H,3-8,11H2,1-2H3;1H

InChI Key

ONGMPOLRDUFVRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OCCC(C2=O)C[NH+]3CCOCC3.[Cl-]

Origin of Product

United States

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